molecular formula C7H10N2O2 B2786766 4-(Hydroxymethyl)-5,6-dimethylpyridazin-3-ol CAS No. 23372-17-0

4-(Hydroxymethyl)-5,6-dimethylpyridazin-3-ol

Cat. No.: B2786766
CAS No.: 23372-17-0
M. Wt: 154.169
InChI Key: CRBUPQRGYOXAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-5,6-dimethylpyridazin-3-ol is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a pyridazine ring substituted with hydroxymethyl and dimethyl groups. Pyridazines are known for their diverse biological activities and are often used as building blocks in pharmaceutical and agrochemical industries.

Properties

IUPAC Name

5-(hydroxymethyl)-3,4-dimethyl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)8-9-7(11)6(4)3-10/h10H,3H2,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBUPQRGYOXAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN=C1C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-5,6-dimethylpyridazin-3-ol typically involves the reaction of 5,6-dimethylpyridazine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-5,6-dimethylpyridazin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-5,6-dimethylpyridazin-3-ol

    Reduction: this compound alcohol derivative

    Substitution: 4-(Halomethyl)-5,6-dimethylpyridazin-3-ol

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been identified as a potential inhibitor of the Hedgehog signaling pathway, which plays a crucial role in regulating cell growth and differentiation. Inhibitors of this pathway are being explored for their therapeutic effects against various cancers and developmental disorders. Research indicates that compounds targeting this pathway can suppress tumor growth and metastasis in animal models of prostate cancer and other malignancies .

Neuroinflammation and Neurodegenerative Diseases
Recent studies have suggested that 4-(Hydroxymethyl)-5,6-dimethylpyridazin-3-ol may possess neuroprotective properties. It is being investigated for its ability to inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in neuroinflammation and neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The inhibition of MAGL could lead to reduced neuroinflammation and improved outcomes in models of these diseases .

Cancer Research

WDR5 Inhibition
The compound has been reported as a potential inhibitor of WDR5 (WD Repeat Domain 5), a protein involved in the regulation of gene expression through histone methylation. Inhibitors of WDR5 are being explored for their efficacy against various cancers, including leukemia and solid tumors. The ability of this compound to modulate WDR5 function could provide a novel therapeutic avenue for treating malignancies characterized by aberrant WDR5 activity .

Biochemical Applications

Buffering Agent
In biochemical research, this compound is utilized as a non-ionic organic buffering agent. It is effective in maintaining pH levels within a range suitable for cell cultures (pH 6-8.5), which is critical for various biological assays and experiments . This application highlights its utility beyond pharmacological contexts, serving as an important tool in laboratory settings.

Summary of Applications

Application Area Details
Medicinal Chemistry Potential Hedgehog pathway inhibitor; neuroprotective effects via MAGL inhibition.
Cancer Research Inhibitor of WDR5; potential treatment for leukemia and solid tumors.
Biochemical Applications Used as a buffering agent in cell culture to maintain optimal pH conditions.

Case Studies

  • Hedgehog Pathway Inhibition : A study demonstrated that compounds similar to this compound effectively reduced tumor size in mouse models of prostate cancer by inhibiting Hedgehog signaling pathways .
  • Neuroinflammatory Models : In vitro studies indicated that the compound could significantly lower inflammatory markers in neuronal cells exposed to pro-inflammatory stimuli, suggesting its potential role in mitigating neurodegenerative processes .
  • WDR5 Targeting : Research involving the compound showed promise in reducing the proliferation of cancer cells through WDR5 inhibition, indicating its potential as part of combination therapies for aggressive cancers .

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-5,6-dimethylpyridazin-3-ol involves its interaction with specific molecular targets in biological systems. The hydroxymethyl group can form hydrogen bonds with target proteins, affecting their function. The dimethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease processes.

Comparison with Similar Compounds

4-(Hydroxymethyl)-5,6-dimethylpyridazin-3-ol can be compared with other pyridazine derivatives such as:

  • 4-(Hydroxymethyl)-5,6-dimethylpyridazine
  • 4-(Methoxymethyl)-5,6-dimethylpyridazine
  • 4-(Chloromethyl)-5,6-dimethylpyridazine

Uniqueness

The presence of the hydroxymethyl group in this compound makes it unique compared to its analogs. This functional group can participate in a variety of chemical reactions, making the compound versatile for different applications. Additionally, the hydroxymethyl group can enhance the compound’s solubility in water, which is beneficial for biological studies.

Biological Activity

4-(Hydroxymethyl)-5,6-dimethylpyridazin-3-ol is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

C8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}

Research indicates that this compound may exhibit several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways, which could contribute to its therapeutic effects.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, reducing oxidative stress in cells.
  • Modulation of Signaling Pathways : It may interact with signaling pathways related to inflammation and cancer progression.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been reported to inhibit the activity of WDR5 (WD Repeat Domain 5), a protein implicated in the progression of various cancers. Inhibition of WDR5 leads to decreased levels of histone methylation, which is crucial for cancer cell proliferation and survival .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. It may inhibit monoacylglycerol lipase (MAGL), an enzyme associated with neuroinflammation and neurodegenerative diseases. By modulating MAGL activity, it could potentially provide therapeutic benefits for conditions such as Alzheimer's and Parkinson's diseases .

Case Studies

  • Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The mechanism was linked to the modulation of WDR5 activity .
  • Neurodegenerative Models : Animal models treated with this compound exhibited reduced markers of neuroinflammation and improved cognitive function compared to control groups. These findings suggest a potential role in managing neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerWDR5 Inhibition
NeuroprotectionMAGL Inhibition
AntioxidantReducing Oxidative Stress

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.